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For Researchers, Scientists, and Drug Development Professionals

Abstract
Anthraquinone-2-carbonyl Chloride (CAS No. 6470-87-7) is a highly reactive organic

compound that serves as a critical intermediate in the synthesis of a diverse array of complex

molecules. Characterized by a rigid, planar anthraquinone scaffold functionalized with a

reactive acyl chloride group, this molecule is a cornerstone in the development of dyes,

advanced materials, and pharmacologically active agents. Its utility is particularly pronounced

in medicinal chemistry, where the anthraquinone core is recognized as a "privileged scaffold"

for targeting various biological macromolecules. This guide provides a comprehensive overview

of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and key

applications, with a focus on its role in drug discovery and as a derivatization agent.

Physicochemical and Spectral Properties
Anthraquinone-2-carbonyl chloride is typically a solid ranging in color from white to pale

yellow or light orange.[1][2] It is sensitive to moisture and requires handling under inert,

anhydrous conditions to prevent hydrolysis.[2]
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The core physical and chemical properties are summarized below for quick reference.

Property Value Reference(s)

CAS Number 6470-87-7 [3]

Molecular Formula C₁₅H₇ClO₃ [3]

Molecular Weight 270.67 g/mol [3][4]

Appearance
Light orange to yellow to green

powder/crystal

Melting Point 147 °C [3]

Boiling Point 210 °C @ 0.2 mmHg [3]

Density ~1.5 g/cm³ [3]

Purity Typically >98.0% (HPLC) [4]

Solubility

Insoluble in water; Soluble in

solvents like Dichloromethane

(DCM) and Tetrahydrofuran

(THF).[5][6]

Spectral Data Analysis
While specific spectra can vary by lot and solvent, the following provides an expert

interpretation of the expected spectral characteristics.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two distinct carbonyl stretching

regions. A strong, sharp absorption is expected at high frequency, typically ~1780 cm⁻¹,

which is characteristic of the acid chloride C=O stretch. A second strong absorption appears

at lower frequency, around ~1675 cm⁻¹, corresponding to the two quinone C=O stretches.

Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The seven aromatic protons will appear in the downfield region, typically between

δ 7.8 and 8.8 ppm. The proton at position 1 (H-1), being ortho to both a quinone carbonyl
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and the electron-withdrawing carbonyl chloride group (at position 2), is expected to be the

most deshielded and may appear as a distinct singlet or doublet. The remaining protons

will exhibit complex splitting patterns (multiplets) characteristic of a substituted aromatic

system.

¹³C NMR: The spectrum will show three distinct carbonyl carbon signals. The acid chloride

carbonyl is the most downfield, expected around δ 168-170 ppm. The two quinone

carbonyls (C-9 and C-10) will be in the δ 181-183 ppm range. The remaining aromatic

carbons will resonate between δ 127-136 ppm.

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak

[M]⁺ will be observed at m/z 270, with a characteristic [M+2]⁺ peak at m/z 272 in an

approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment is

expected from the loss of the chlorine radical (-Cl), resulting in an acylium ion at m/z 235.

Synthesis and Chemical Reactivity
Synthesis Protocol
Anthraquinone-2-carbonyl chloride is most commonly synthesized from its corresponding

carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[4]

Protocol: Synthesis from Anthraquinone-2-carboxylic acid

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted

with a drying tube or gas outlet to a scrubber), suspend Anthraquinone-2-carboxylic acid (1.0

eq) in an excess of thionyl chloride (5-10 eq). A small amount of N,N-Dimethylformamide

(DMF) (catalytic, ~0.1 eq) can be added to accelerate the reaction.

Reaction: Heat the mixture to reflux (approx. 76 °C) and stir. The reaction progress can be

monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-

4 hours.

Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess

thionyl chloride under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is often of high purity. However, it can be further

purified by recrystallization from a dry, non-polar solvent like hexane or by sublimation to
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yield the final product.

Chemical Reactivity
The synthetic utility of Anthraquinone-2-carbonyl chloride stems from the high electrophilicity

of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl

substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form

the corresponding esters, amides, and thioesters. These reactions are typically rapid and high-

yielding, often run at or below room temperature in the presence of a non-nucleophilic base

(e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Reactants

Reaction ProductsAnthraquinone-2-carbonyl Chloride
(R-COCl)

Nucleophilic Acyl
SubstitutionNucleophile

(e.g., R'-OH, R'-NH₂)

Derivative
(Ester, Amide, etc.)Forms new C-Nu bond

HCl

Byproduct

Click to download full resolution via product page

Caption: General Nucleophilic Acyl Substitution Pathway.

Applications in Research and Drug Development
The unique structure of this compound, combining a reactive handle with a photoactive and

biologically relevant scaffold, makes it a valuable tool in multiple scientific domains.

Derivatization Agent for Mass Spectrometry
Anthraquinone-2-carbonyl chloride is an effective derivatization reagent for alcohols,

particularly in the context of mass spectrometry.[2][7] The anthraquinone moiety imparts

significant electron affinity to the analyte molecule. When the resulting anthraquinone
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carboxylate esters are analyzed by negative ion chemical ionization (NCI) mass spectrometry,

they exhibit a dramatic enhancement in signal intensity compared to underivatized alcohols or

other derivatives.[2] This allows for the ultra-sensitive detection and quantification of alcohols at

picogram levels, a critical capability in proteomics and metabolomics research.[2]

A Privileged Scaffold in Medicinal Chemistry
The anthraquinone core is considered a "privileged scaffold" in drug discovery.[1][8][9][10] This

term describes molecular frameworks that are capable of binding to multiple, distinct biological

targets. The rigid, planar, and aromatic nature of the anthraquinone system makes it an ideal

pharmacophore for intercalating into DNA or binding to the active sites of enzymes, particularly

nucleotide-binding proteins like kinases and topoisomerases.[10][11]

By using Anthraquinone-2-carbonyl chloride, medicinal chemists can readily synthesize

libraries of amide or ester derivatives, systematically modifying the substituents to probe

structure-activity relationships (SAR) and optimize binding affinity, selectivity, and

pharmacokinetic properties for a desired biological target.[9][11]

Photosensitizers for Photodynamic Therapy (PDT)
Anthraquinones are known for their photoactive properties.[12][13][14] Upon absorption of light,

they can be excited to a triplet state and subsequently generate reactive oxygen species

(ROS), such as singlet oxygen, which are cytotoxic to cells. This forms the basis of

photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

Anthraquinone-2-carbonyl chloride serves as a key building block for synthesizing novel,

targeted photosensitizers where the anthraquinone core acts as the photoactive engine and the

derivatized side chain can be tailored to improve solubility or target the molecule to specific

tissues or cells.[12][14]

Experimental Protocol: Amide Synthesis
This protocol provides a representative workflow for the synthesis of an N-substituted

anthraquinone-2-carboxamide, a common reaction in the development of new drug candidates.

[5]

Objective: To synthesize N-(substituted)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.
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Materials:

Anthraquinone-2-carbonyl Chloride

Primary or secondary amine (e.g., Phenylalanine methyl ester) (1.0 eq)

Triethylamine (TEA) (1.5 eq)

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in

a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to

0 °C in an ice bath.

Addition: In a separate flask, dissolve Anthraquinone-2-carbonyl Chloride (1.05 eq) in

anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Upon completion, dilute the reaction mixture with additional DCM.

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with

saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure

amide derivative.
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1. Dissolve Amine & TEA
in DCM at 0°C

2. Add AQ-COCl solution
dropwise

3. Stir at Room Temp
(Monitor by TLC)

4. Dilute with DCM
& Transfer to Sep. Funnel

5. Wash with NaHCO₃,
Water, and Brine

6. Dry Organic Layer
(Na₂SO₄)

Collect Organic Layer

7. Filter & Concentrate
(Rotovap)

8. Purify
(Recrystallization or Chromatography)

Pure Amide Product

Click to download full resolution via product page

Caption: Experimental Workflow for Amide Synthesis.
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Safety, Handling, and Storage
Anthraquinone-2-carbonyl chloride is a hazardous chemical that requires careful handling by

trained personnel.

Hazard Identification:

Corrosive (Hazard Class 8): Causes severe skin burns and eye damage.[3]

May be corrosive to metals.[3]

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce

corrosive hydrogen chloride (HCl) gas.[2]

Safe Handling:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.

Avoid inhalation of dust or vapors. Use engineering controls to minimize dust generation.

Keep away from water and incompatible materials such as bases and strong oxidizing

agents.

Storage:

Store in a tightly sealed container in a cool, dry, and dark place.

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from

moisture.

Keep in a corrosive-resistant container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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